

Method validation for jasmonic acid quantification using a deuterated standard.

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Compound of Interest

Compound Name: (±)-Jasmonic acid-d5

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A Comparative Guide to Method Validation for Jasmonic Acid Quantification

The precise and accurate quantification of jasmonic acid (JA), a critical phytohormone in plant development and stress response, is paramount for researchers in plant biology and drug development. The use of a deuterated internal standard (IS), such as d5-JA or d6-JA, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for achieving reliable quantification by compensating for matrix effects and variations during sample preparation.^{[1][2]} This guide provides a comparative overview of two common LC-MS/MS approaches for the validation of jasmonic acid quantification, offering detailed experimental protocols and performance data.

Comparative Overview of Analytical Methods

The two methods presented here utilize Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation, coupled with different types of mass spectrometers: a triple quadrupole (QqQ) and a high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometer. Both methods rely on a deuterated internal standard for accurate quantification.

Parameter	Method A: UPLC-QqQ-MS/MS	Method B: UPLC-QTOF-MS/MS	Typical Acceptance Criteria (FDA/EMA) [3][4]
**Linearity (R ²) **	> 0.998	> 0.997	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	0.1 ng/mL	S/N > 10, within 20% of nominal value
Limit of Detection (LOD)	0.015 ng/mL	0.03 ng/mL	S/N > 3
Accuracy (% Bias)	-5.6% to 8.2%	-9.5% to 11.3%	Within ±15% (±20% for LLOQ)
Precision (%RSD)	Intra-day: < 7% Inter-day: < 10%	Intra-day: < 9% Inter-day: < 12%	≤ 15% (≤ 20% for LLOQ)
Recovery (%)	88.5% - 95.2%	85.1% - 92.8%	Consistent, reproducible, and precise
Matrix Effect (%)	92.1% - 104.5%	90.3% - 108.7%	Within ±15%
Stability (Freeze-Thaw, Short-term)	Stable (within ±15% of initial)	Stable (within ±15% of initial)	Within ±15% of nominal concentration

Detailed Experimental Protocols

The following protocols outline the key steps for sample preparation and analysis for the quantification of jasmonic acid in plant tissues.

Protocol 1: Sample Extraction and Purification

This protocol is applicable to both Method A and Method B.

- Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
- Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (methanol/water/formic acid, 80:19:1, v/v/v).

- Internal Standard Spiking: Add the deuterated internal standard (e.g., d5-Jasmonic Acid) to a final concentration of 10 ng/mL.
- Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Solid-Phase Extraction (SPE):
 - Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 1% formic acid in water.
 - Elute the jasmonic acid with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Method A - UPLC-QqQ-MS/MS Analysis

- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: ESI negative.

- Multiple Reaction Monitoring (MRM) Transitions:

- Jasmonic Acid: 209.1 > 59.1
- d5-Jasmonic Acid: 214.1 > 62.1

Protocol 3: Method B - UPLC-QTOF-MS/MS Analysis

- Instrumentation: UPLC system coupled to a QTOF mass spectrometer with an ESI source.
- Chromatographic Conditions: Same as Method A.
- Ionization Mode: ESI negative.
- Data Acquisition: Full scan mode from m/z 50-500, with targeted MS/MS of the precursor ions for jasmonic acid and its deuterated standard.
- Accurate Mass Measurement:
 - Jasmonic Acid ($[M-H]^-$): 209.1183
 - d5-Jasmonic Acid ($[M-H]^-$): 214.1496

Visualizations

Jasmonic Acid Signaling Pathway

The biosynthesis of jasmonic acid is triggered by various developmental cues and environmental stresses. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the COI1 receptor, which is part of an SCF-type E3 ubiquitin ligase complex.^{[5][6]} This leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors like MYC2 to activate the expression of JA-responsive genes.^{[7][8][9]}

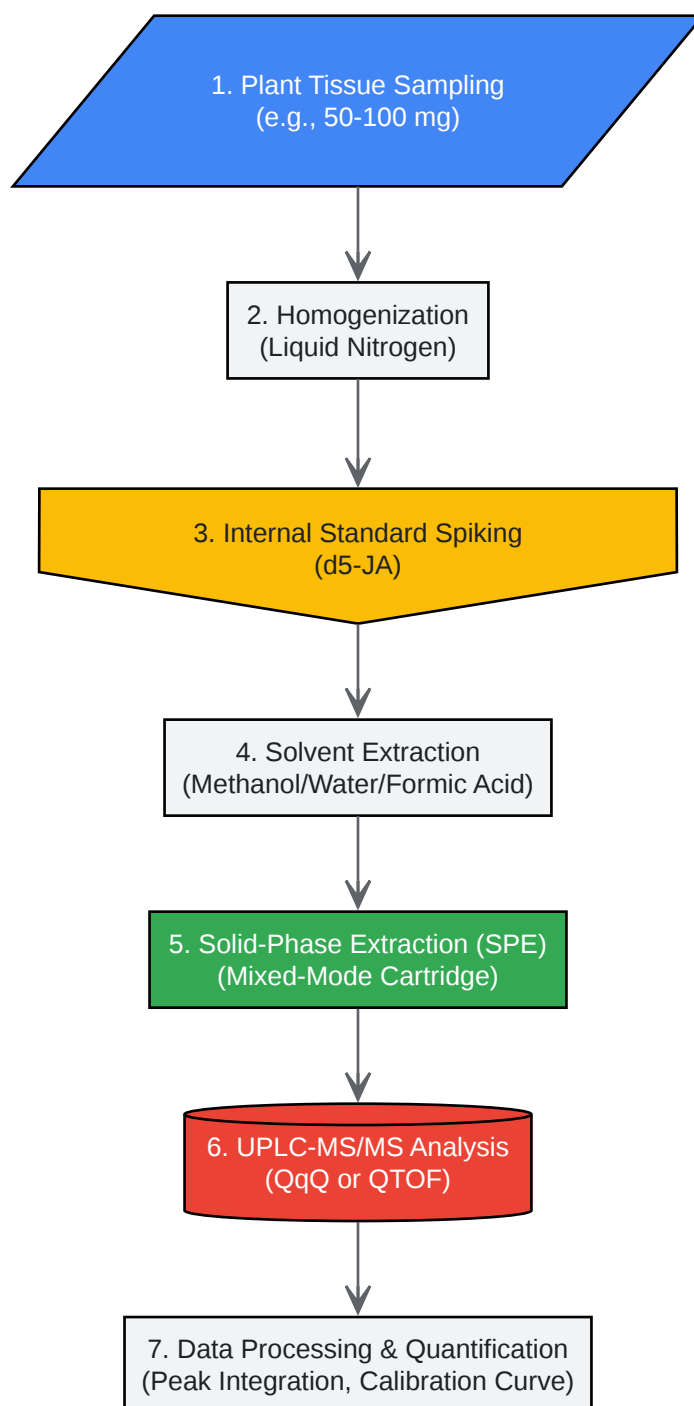


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Simplified Jasmonic Acid Signaling Pathway.

Experimental Workflow for JA Quantification

The analytical workflow for quantifying jasmonic acid involves several key stages, from sample collection to data analysis. The use of an internal standard at the beginning of the process is crucial for accurate results.



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General Experimental Workflow for JA Quantification.

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